molecular formula C22H30ClN3O4S B2432243 N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide hydrochloride CAS No. 1189854-38-3

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide hydrochloride

Cat. No.: B2432243
CAS No.: 1189854-38-3
M. Wt: 468.01
InChI Key: BOVNORURMAHMAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which is a part of the compound, has been studied extensively. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibitors

Research has demonstrated the synthesis and evaluation of analogues related to the compound for their inhibitory activity against human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. Through the modification of substituent groups, researchers have developed bis(heteroaryl)piperazines (BHAPs) that exhibit significantly enhanced potency against HIV-1, leading to the development of clinical candidates like atevirdine mesylate for further evaluation (D. Romero et al., 1994).

Dopamine Receptor Ligands

Another area of research involves the modification of compounds similar to the specified chemical to explore their affinity and selectivity towards dopamine D(3) receptors. These studies have identified structural features critical for D(3) receptor affinity, resulting in the discovery of compounds with potential as central nervous system (CNS) agents, with some showing promise for positron emission tomography (PET) imaging applications (M. Leopoldo et al., 2002).

Serotonin Receptor Agonists

Additionally, derivatives have been synthesized and evaluated for their role as selective serotonin 4 (5-HT4) receptor agonists, highlighting their potential in enhancing gastrointestinal motility. This research indicates the therapeutic potential of such compounds in treating gastrointestinal disorders with reduced side effects associated with other receptor interactions (S. Sonda et al., 2004).

Metabolic Pathway Elucidation

Research into the metabolic pathways of related compounds has provided insight into the enzymes responsible for their oxidative metabolism. This understanding is crucial for the development of new antidepressants, as it aids in predicting drug interactions and optimizing pharmacokinetic profiles (Mette G. Hvenegaard et al., 2012).

5-HT7 Receptor Antagonists

The synthesis and evaluation of piperazine derivatives as 5-HT(7) receptor antagonists represent another research application. These compounds exhibit significant inhibitory activity, offering a pathway for the development of new treatments for neuropsychiatric disorders (Juhee Yoon et al., 2008).

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to have potential as an acetylcholinesterase inhibitor . This interaction with the enzyme acetylcholinesterase suggests that N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide hydrochloride could have implications in neurological disorders such as Alzheimer’s disease .

Cellular Effects

This compound has shown to influence cell function . It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to attenuate the neurotoxic effects of aluminium chloride in rats, showing an improvement in their performance in behavioral tests .

Molecular Mechanism

The compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it has been found to lower acetylcholinesterase activity, suggesting a mechanism of action related to enzyme inhibition .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical implications .

Dosage Effects in Animal Models

The effects of the compound can vary with different dosages in animal models . Studies have shown that the compound can have threshold effects, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-3,4-dimethylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S.ClH/c1-17-4-5-19(16-18(17)2)22(26)23-10-11-24-12-14-25(15-13-24)30(27,28)21-8-6-20(29-3)7-9-21;/h4-9,16H,10-15H2,1-3H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVNORURMAHMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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